molecular formula CH4NaO4 B1198397 Sodium carbonate decahydrate CAS No. 6132-02-1

Sodium carbonate decahydrate

Cat. No. B1198397
Key on ui cas rn: 6132-02-1
M. Wt: 103.03 g/mol
InChI Key: RGBMRUSMRXNIDE-UHFFFAOYSA-N
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Patent
US04519806

Procedure details

In this comparative example, the sodium carbonate solution designated as stream 3 in Example 1, containing 27.2 wt % Na2CO3, 2.6 wt % Na2SO4 and 2.6 wt % NaCl, is subjected to a cooling crystallization at 20° C. to form sodium carbonate decahydrate. In the cooling crystallization, 376 kg/hr of feed solution are introduced to the crystallizer to yield centrifuged, damp sodium carbonate decahydrate at a rate of 250 kg/hr, of which about 5% is mother liquor. The mother liquor composition is about 13.1 wt % Na2CO3, 9 wt % Na2SO4 and 9 wt % NaCl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium carbonate decahydrate

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[O-:7]S([O-])(=O)=O.[Na+].[Na+].[Na+].[Cl-]>>[OH2:2].[OH2:7].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5] |f:0.1.2,3.4.5,6.7,8.9.10.11.12.13.14.15.16.17.18.19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to a cooling crystallization at 20° C.

Outcomes

Product
Name
sodium carbonate decahydrate
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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